molecular formula C17H24N2O7 B601227 (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate CAS No. 1416134-48-9

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Cat. No.: B601227
CAS No.: 1416134-48-9
M. Wt: 377.39
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Description

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS: 1416134-48-9) is a stereochemically defined piperidine derivative with the molecular formula C₁₇H₂₄N₂O₇ and a molecular weight of 368.39 g/mol . It features two stereocenters at positions 2S and 5R, an ethyl ester group, a benzyloxyamino substituent, and an oxalate counterion. This compound serves as a critical intermediate in synthesizing avibactam, a non-β-lactam β-lactamase inhibitor used in combination antibiotics . Its synthesis involves multi-step reactions, including ammonolysis and oxalate salt formation, with a reported yield of 57.3% under optimized conditions .

Key properties include:

  • Purity: ≥98% (HPLC)
  • Storage: Long-term stability under standard laboratory conditions
  • Applications: Primarily utilized in pharmaceutical research as a precursor for avibactam and anti-inflammatory derivatives .

Properties

IUPAC Name

ethyl (2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUXATUBICTSNB-DFQHDRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate, a compound with the CAS number 1416134-47-8, is a piperidine derivative that has garnered attention for its potential biological activities. This article discusses its molecular characteristics, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

Molecular Characteristics

The compound's molecular formula is C15H22N2O3C_{15}H_{22}N_{2}O_{3}, with a molecular weight of 278.35 g/mol. The structure includes a piperidine ring substituted with a benzyloxy group and an ethyl carboxylate moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS Number1416134-47-8
IUPAC NameEthyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate

Research indicates that compounds similar to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate may exhibit their biological effects through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperidine structure is often associated with neuroactive properties, which might suggest potential applications in treating neurological disorders.

Pharmacological Effects

Study 1: Antidepressant Efficacy

A study published in Frontiers in Medicine explored the effects of various piperidine derivatives on depression models in rodents. The results indicated that compounds with similar structures to (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate exhibited significant reductions in depressive behaviors when administered over a two-week period. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibited reuptake .

Study 2: Analgesic Properties

In another investigation focusing on analgesic effects, a series of piperidine derivatives were tested for their ability to alleviate pain in animal models. Results demonstrated that certain modifications to the piperidine structure enhanced efficacy at opioid receptors, suggesting that (2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate could be similarly effective if tested .

Comparison with Similar Compounds

Structural Analogs with High Similarity

Compound Name CAS No. Molecular Formula Molecular Weight Similarity Score Key Structural Differences Applications
(2S,5R)-Benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate 1171080-45-7 C₂₂H₂₆N₂O₇ 430.46 g/mol 0.99 Benzyl ester replaces ethyl ester Intermediate for anti-inflammatory heterocycles
Ethyl 6-phenylpiperidine-2-carboxylate 1137664-24-4 C₁₄H₁₉NO₂ 233.31 g/mol 0.67 Phenyl substituent replaces benzyloxyamino group Unknown; potential scaffold for drug discovery
Methyl (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate PA 28 0901009 C₁₄H₂₀N₂O₃ 264.33 g/mol N/A Methyl ester replaces ethyl ester; lacks oxalate Avibactam impurity

Key Observations :

  • Ester Group Variation : Ethyl, benzyl, and methyl esters influence lipophilicity and reactivity. The ethyl ester in the target compound balances solubility and steric bulk, making it favorable for pharmaceutical synthesis .
  • Oxalate Counterion: Enhances crystallinity and purification efficiency compared to non-salt forms .

Commercial and Industrial Relevance

  • Pricing : The target compound is priced at €64/g (1g scale), reflecting its high purity and niche application .
  • Suppliers : Major vendors include CymitQuimica, Fluorochem, and Pharmaffiliates, emphasizing its demand in academic and industrial research .

Preparation Methods

Scheme 1: N-Protected L-Pyroglutamate-Based Synthesis

The initial synthesis, described in patents WO2012172368 and US2013012712, utilized N-protected L-pyroglutamate as the starting material. Key steps included:

  • Ring-opening with trimethylsulfoxonium iodide to introduce a carbon chain.

  • Imination using benzyloxyamine to convert the carbonyl group to an imine.

  • Deprotection under acidic conditions, followed by alkaline cyclization.

  • Reduction with sodium borohydride and chiral resolution to isolate the (2S,5R) isomer.

Limitations :

  • Low total yield (15–20%) due to multiple protection/deprotection steps.

  • High cost of trimethylsulfoxonium iodide and chiral resolution reagents.

  • Environmental concerns from excessive solvent use and waste generation.

Scheme 2: Iridium-Catalyzed Asymmetric Reduction

US20140275001 introduced an iridium-catalyzed approach to enhance stereoselectivity:

  • Ring-opening of N-protected L-pyroglutamate with trimethylsulfoxonium iodide.

  • Iridium-catalyzed cyclization to achieve S-configuration selectivity.

  • Configuration inversion via N-benzyloxy-2-nitrobenzenesulfonamide.

  • Deprotection using lithium hydroxide and trifluoroacetic acid.

Limitations :

  • Reliance on expensive iridium catalysts increased production costs.

  • Operational complexity from multi-step deprotection and byproduct removal.

  • Moderate yield (15%) unsuitable for industrial scale.

Improved Synthetic Methodologies

L-Glutamic Acid-Based Route (Patent US10662190B2)

The patent US10662190B2 outlines a cost-effective and scalable alternative using L-glutamic acid or its sodium salt:

Reaction Scheme

  • Starting Material : L-glutamic acid (low-cost, commercially available).

  • Cyclization : Direct formation of the piperidine backbone without protective groups.

  • Stereoselective Reduction : Sodium borohydride in methanol to yield the (2S,5R) configuration.

  • Oxalate Salt Formation : Treatment with oxalic acid to precipitate Compound IIb.

Advantages :

  • Yield : 45–50% (2.5× higher than prior methods).

  • Cost Reduction : Eliminates N-protecting groups and iridium catalysts.

  • Sustainability : Reduced solvent consumption and waste generation.

Reaction Conditions

ParameterValue
Temperature0–5°C (reduction step)
SolventMethanol/water mixture
CatalystNone
Chiral Purity>99.6% (HPLC)

Analytical and Process Optimization Insights

Critical Factors in Stereochemical Control

  • Temperature Management : Maintaining 0–5°C during reduction minimizes racemization.

  • Solvent System : Methanol/water enhances solubility of intermediates while stabilizing the oxalate salt.

  • Crystallization : Controlled pH adjustment (2.5–3.0) ensures high-purity oxalate formation.

Comparative Performance of Methods

MethodYield (%)Cost (Relative)Environmental Impact
Scheme 115–20HighHigh
Scheme 215Very HighModerate
L-Glutamic Acid Route45–50LowLow

Q & A

Basic Questions

Q. What are the key physicochemical properties and handling precautions for this compound?

  • Molecular Formula : C₁₇H₂₄N₂O₇ (MW: 368.38 g/mol) .
  • Storage : Store under inert atmosphere at room temperature to prevent degradation .
  • Hazards : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation). Use PPE (gloves, goggles) and work in a fume hood .
  • Contradictions : Some sources recommend dry/ventilated storage , suggesting further validation of stability under different conditions.

Q. What synthetic routes are recommended for preparing this compound?

  • Key Steps :

  • Benzyloxyamine introduction via nucleophilic substitution or reductive amination .
  • Oxalate salt formation to improve crystallinity and stability .
    • Reaction Conditions :
StepYieldConditionsMonitoring Method
Intermediate synthesis~60%Anhydrous DMF, 0–5°CTLC (Rf = 0.3 in EtOAc/hexane)
Salt formation85%Ethanol, reflux 2hFT-IR for carboxylate confirmation

Q. How is purity and structural integrity validated during synthesis?

  • Analytical Methods :

  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., piperidine ring protons at δ 3.1–3.5 ppm; benzyloxy group at δ 7.3–7.5 ppm) .
  • MS : ESI-MS for molecular ion [M+H]⁺ at m/z 369.2 .

Advanced Research Questions

Q. How does stereochemistry [(2S,5R)] influence biological activity?

  • Piperidine derivatives with specific stereochemistry show enhanced binding to bacterial enzymes (e.g., Avibactam Sodium analogs in β-lactamase inhibition) .
  • Methodological Insight : Compare enantiomers via chiral HPLC and assess IC₅₀ in enzyme inhibition assays .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Factors :

  • Solvent Choice : Replace DMF with THF to reduce side reactions .
  • Catalysis : Use Pd/C for hydrogenation steps (5 atm H₂, 50°C) to improve amine intermediate yield .
    • Process Analytics : In-line FTIR for real-time monitoring of intermediates .

Q. What advanced analytical techniques resolve discrepancies in reported data (e.g., melting point)?

  • DSC/TGA : Determine decomposition temperature (observed ~210°C) to distinguish melting from degradation .
  • XRD : Confirm crystalline vs. amorphous forms, which may explain variability in solubility .

Q. What in vitro assays evaluate its pharmacological potential?

  • Antimicrobial Activity :

  • MIC assays against E. coli (CLSI guidelines) with comparator drugs .
    • Cytotoxicity : MTT assay on HEK293 cells (IC₅₀ >100 µL suggests low toxicity) .

Q. How to address stability contradictions in storage recommendations?

  • Stability Study Design :

  • Accelerated degradation studies (40°C/75% RH for 6 months) under inert vs. ambient conditions .
  • Monitor via HPLC purity and NMR for oxidative byproducts (e.g., benzaldehyde from benzyloxy group cleavage) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Reactant of Route 2
(2S,5R)-Ethyl 5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

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